DNA Polymerase Alpha Inhibition vs. Aphidicolin
3,4,5-Tri-O-galloylquinic acid (TGQA) was directly compared with aphidicolin, the standard DNA polymerase α inhibitor, under identical assay conditions. TGQA exhibited 60-fold greater inhibitory potency against human DNA polymerase α than aphidicolin, with a Ki of 0.28 µM in a non-competitive inhibition mode with respect to both template and deoxynucleoside triphosphates [1]. This quantitative advantage establishes TGQA as a substantially more potent chemical probe for DNA polymerase α than the most widely used reference compound.
| Evidence Dimension | DNA polymerase α inhibitory potency |
|---|---|
| Target Compound Data | TGQA: Ki = 0.28 µM (non-competitive with template and dNTPs) |
| Comparator Or Baseline | Aphidicolin (standard DNA polymerase α inhibitor): TGQA is 60-fold more potent |
| Quantified Difference | 60-fold greater potency than aphidicolin; Ki = 0.28 µM |
| Conditions | Human DNA polymerase α biochemical assay; identical reaction conditions for both compounds (Parker et al., 1989) |
Why This Matters
For researchers developing DNA polymerase-targeted antiproliferative agents, the 60-fold potency gain over aphidicolin makes TGQA a superior lead scaffold for structure–activity relationship (SAR) studies aimed at improving upon the clinical reference compound.
- [1] Parker WB, Cheng YC, et al. Characterization of a novel inhibitor of human DNA polymerases: 3,4,5-tri-O-galloylquinic acid. Biochemical Pharmacology. 1989;38(21):3759-3765. doi:10.1016/0006-2952(89)90582-0. PMID: 2480788. View Source
